molecular formula C24H21BrN4O3S B14919200 N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14919200
M. Wt: 525.4 g/mol
InChI Key: BZODSMSFQHJPDE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4H-1,2,4-triazole core substituted with a phenyl group at position 4, a 3,5-dimethoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain terminates in a 4-bromophenyl group. This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C24H21BrN4O3S

Molecular Weight

525.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3,5-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21BrN4O3S/c1-31-20-12-16(13-21(14-20)32-2)23-27-28-24(29(23)19-6-4-3-5-7-19)33-15-22(30)26-18-10-8-17(25)9-11-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

BZODSMSFQHJPDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and dimethoxyphenyl groups are then introduced through substitution reactions, followed by the attachment of the sulfanyl and acetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. In contrast, compounds like 7h and 15 feature electron-donating methoxy or ethyl groups, which may improve solubility or membrane permeability .
  • Bulkiness and Conformation : The cyclohexyl-methyl group in the HIV-1 RT inhibitor () creates steric bulk, possibly restricting binding to specific targets. The target compound’s 3,5-dimethoxyphenyl group offers planar aromaticity, favoring π-π stacking interactions absent in bulkier analogues.

Hydrogen Bonding and Crystal Packing

  • The N–H⋯S hydrogen bond in the HIV-1 RT inhibitor () stabilizes its active conformation, a feature shared with the target compound’s sulfanyl-acetamide chain. However, highlights dihedral angles (82.70°–89.05°) between aromatic rings in similar structures, suggesting conformational flexibility that may influence receptor binding .

Biological Activity

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone. This is followed by reduction steps to achieve the desired product. The synthesis has been optimized for yield and purity through various reaction conditions.

PropertyValue
Molecular FormulaC24H21BrN4O3
Molecular Weight525.421 g/mol
IUPAC NameThis compound
InChI KeyLTFRMDMCNUPYBR-UHFFFAOYSA-N

Antimicrobial and Antifungal Properties

The triazole moiety present in the compound is known for its antimicrobial and antifungal properties. Research indicates that compounds with similar structures exhibit inhibitory effects against various pathogens by interfering with their metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and disruption of cell cycle progression .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes critical for fungal cell wall synthesis.
  • Signal Transduction Interference : It may disrupt pathways involved in cell proliferation and survival in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound has been observed to increase oxidative stress within cells, leading to apoptosis .

Case Studies

  • Study on Anticancer Effects :
    • A study screened a library of compounds for anticancer activity using multicellular spheroids. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 2.57 µM to 7.05 µM depending on the cell type .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound inhibited the growth of various pathogens including bacteria and fungi at concentrations that did not affect normal cells significantly. This selectivity suggests a favorable therapeutic index for potential clinical applications .

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